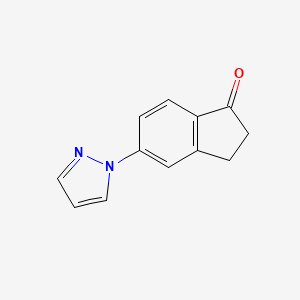

5-Pyrazol-1-yl-indan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-pyrazol-1-yl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H10N2O/c15-12-5-2-9-8-10(3-4-11(9)12)14-7-1-6-13-14/h1,3-4,6-8H,2,5H2 |

InChI Key |

WVJZKPGWSWWJIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3C=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pyrazol 1 Yl Indan 1 One and Its Structural Analogs

Classical Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing reliable pathways to aromatic ring systems. For pyrazoles, these methods typically involve the reaction of a hydrazine (B178648) derivative with a precursor containing a 1,3-dielectrophilic backbone.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and widely used method for constructing the pyrazole ring. name-reaction.comslideshare.netijraset.com The reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions. name-reaction.comjk-sci.com The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazole product. name-reaction.comslideshare.net Depending on the substitution pattern of the hydrazine and the dicarbonyl compound, a mixture of regioisomers can be formed. jk-sci.com

While the Pechmann condensation is classically associated with the synthesis of coumarins, the Knorr synthesis is highly relevant for pyrazoles. cnr.itsemanticscholar.org A key strategy for synthesizing pyrazole-fused indanone systems involves the initial conversion of an indanone into a suitable 1,3-dicarbonyl equivalent. For instance, substituted indanones can be reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide to introduce a glyoxalester group at the C-2 position, forming an indanone 2-(2-ethoxy-2-oxoacetyl) derivative. This intermediate, possessing the required 1,3-dielectrophilic character, can then undergo cyclocondensation with hydrazine hydrochloride to furnish the fused indeno-pyrazole structure. chim.itresearchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile α,β-unsaturated ketone precursors for a variety of heterocyclic systems, including pyrazoles. ipb.ptchemrevlett.com The reaction of chalcones with hydrazine hydrate (B1144303) or substituted hydrazines is a standard method for synthesizing 2-pyrazolines, which can subsequently be oxidized to the corresponding aromatic pyrazoles. nih.govajgreenchem.com

A related and effective strategy for creating aryl pyrazole-indanone hybrids involves the Knoevenagel condensation of a pre-formed pyrazole aldehyde with an active methylene (B1212753) group, such as that found in 1-indanone (B140024). rasayanjournal.co.inresearchgate.net In this approach, a compound like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is reacted with various substituted 1-indanones in the presence of a base (e.g., sodium hydroxide (B78521) in ethanol) at room temperature. rasayanjournal.co.inresearchgate.netresearchgate.net This method produces a range of 2-[(pyrazol-4-yl)methylene]indan-1-one derivatives in good to excellent yields. rasayanjournal.co.inresearchgate.net This approach highlights the utility of the indanone's reactive methylene group for linking with a pyrazole scaffold. researchgate.net

Below is a table summarizing the synthesis of various aryl pyrazole-indanone hybrids via this condensation method.

| Entry | Indanone Reactant | Product | Yield (%) |

| 6a | 1-Indanone | 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)indan-1-one | 88 |

| 6b | 5-Fluoro-1-indanone | 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-fluoroindan-1-one | 92 |

| 6c | 5-Chloro-1-indanone | 5-chloro-2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)indan-1-one | 94 |

| 6d | 5-Bromo-1-indanone | 5-bromo-2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)indan-1-one | 90 |

| 6e | 5-Nitro-1-indanone | 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-nitroindan-1-one | 85 |

| 6f | 5,6-Dimethoxy-1-indanone | 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5,6-dimethoxyindan-1-one | 82 |

| 6g | 6-Methoxy-1-indanone | 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-6-methoxyindan-1-one | 86 |

| Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in |

Modern and Sustainable Synthetic Strategies

In recent years, synthetic chemistry has moved towards more sustainable and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and the design of atom-economical reactions, have been successfully applied to the synthesis of pyrazole derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The synthesis of pyrazole-indanone hybrids has been effectively achieved using this technology. dntb.gov.uaresearchgate.net For example, microwave-assisted protocols have been developed for the synthesis of indeno[1,2-b]pyridinones and spiro(pyrazolo[3,4-b]pyridines) starting from indane-1,3-dione precursors. tandfonline.com

A notable application is the three-component reaction of indane-1,3-dione, aromatic aldehydes, and 1H-pyrazole-5-amines under microwave irradiation. This reaction, conducted in water with or without a catalyst like indium(III) chloride, efficiently produces complex indeno[2,1-e]pyrazolo[1,5-a]pyrimidine derivatives. tandfonline.com These protocols highlight the capacity of microwave energy to facilitate complex transformations rapidly and efficiently. nih.govrsc.org

| Reaction Type | Reactants | Conditions | Product Type | Ref. |

| Three-component | Indane-1,3-dione, Aromatic aldehydes, 1H-Pyrazole-5-amines | H₂O, MW, 130°C | Indeno[2,1-e]pyrazolo[1,5-a]pyrimidines | tandfonline.com |

| Three-component | Indane-1,3-dione, Isatin derivatives, 1H-Pyrazole-5-amines | Deep Eutectic Solvent, MW, 60°C | Spiro[indoline-3,4'-indeno[1,2-b]pyrazolo[4,3-e]pyridines] | tandfonline.com |

| Four-component | Indane-1,3-dione, Aromatic aldehydes, Acetyl derivatives, Ammonium acetate (B1210297) | H₂O, MW, 150°C | Indeno[1,2-b]pyridine derivatives | tandfonline.com |

Ultrasound irradiation, or sonochemistry, provides an alternative green energy source for promoting chemical reactions. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates, often under milder conditions and in shorter timeframes than conventional methods. mdpi.comnih.gov This technique has been successfully employed for the synthesis of various pyrazole and pyrazoline derivatives. mdpi.combohrium.combohrium.commdpi.com

The synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazole derivatives has been achieved by reacting (E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one (a chalcone (B49325) derivative) with hydrazines under ultrasonic irradiation. mdpi.com This method offers superior yields and significantly reduced reaction times compared to traditional heating. mdpi.comnih.gov While direct application to 5-Pyrazol-1-yl-indan-1-one is not extensively documented, the success in related systems demonstrates the high potential of ultrasound as an efficient and environmentally friendly technique for synthesizing this class of compounds. nih.govbohrium.com The benefits generally observed include simplicity, safety, and operational ease at ambient temperatures. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov This strategy is exceptionally powerful for creating libraries of structurally diverse molecules for drug discovery. nih.govrsc.org

The synthesis of pyrazole derivatives, including those fused with other rings, has been a fertile ground for the application of MCRs. beilstein-journals.org For example, a three-component reaction between arylaldehydes, 3-methyl-1H-pyrazol-5-amine, and 1,3-indanedione in an ionic liquid has been used to synthesize pyrazolo-fused 4-azafluorenones (indeno[1,2-b]pyrazolo[4,3-e]pyridines). researchgate.net This approach offers mild reaction conditions and an environmentally favorable procedure. researchgate.net The versatility of MCRs allows for the one-pot construction of complex heterocyclic systems, such as indeno[2′,1′:5,6]pyrido[2,3-d]pyrazole derivatives, often using water as a benign solvent. researchgate.net The ability to systematically vary each component makes MCRs an ideal tool for exploring the chemical space around the pyrazolyl-indan-1-one scaffold. rsc.orgresearchgate.net

Methodologies for Spectroscopic and Structural Elucidation of 5 Pyrazol 1 Yl Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Pyrazol-1-yl-indan-1-one, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the number and chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the expected chemical shifts and coupling patterns would confirm the presence of both the indanone and pyrazole (B372694) moieties. The protons of the pyrazole ring are anticipated to appear as distinct signals, with their specific chemical shifts indicating their position relative to the nitrogen atoms. mdpi.com The aromatic protons of the indanone ring system would also exhibit characteristic splitting patterns, providing information about their substitution pattern. The aliphatic protons of the indanone core would be observed as multiplets, and their coupling would help to establish the connectivity within the five-membered ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon atoms and their hybridization state. The carbonyl carbon of the indanone moiety is expected to resonate at a significantly downfield chemical shift, a characteristic feature of ketones. mdpi.com The carbon atoms of the aromatic and pyrazole rings would appear in the aromatic region of the spectrum, and their precise shifts would be influenced by the electronic effects of the neighboring atoms and substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | Pyrazole-H5 |

| 7.90 | d | 1H | Ar-H |

| 7.75 | dd | 1H | Ar-H |

| 7.60 | s | 1H | Ar-H |

| 6.50 | t | 1H | Pyrazole-H4 |

| 3.20 | t | 2H | -CH₂- |

| 2.80 | t | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 205.0 | C=O |

| 155.0 | Ar-C |

| 142.0 | Pyrazole-C5 |

| 138.0 | Ar-C |

| 135.0 | Ar-C |

| 128.0 | Pyrazole-C3 |

| 127.0 | Ar-CH |

| 125.0 | Ar-CH |

| 120.0 | Ar-CH |

| 108.0 | Pyrazole-C4 |

| 36.0 | -CH₂- |

| 26.0 | -CH₂- |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm the presence of the key structural components.

A strong absorption band in the region of 1690-1710 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the indanone ketone group. nih.gov The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pyrazole ring would also contribute to the absorptions in the aromatic region and would likely exhibit a characteristic C=N stretching vibration. nih.gov

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1705 | Strong | C=O Stretch (Ketone) |

| 1610, 1580, 1490 | Medium-Strong | Aromatic C=C Stretch |

| 1550 | Medium | C=N Stretch (Pyrazole) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry would be employed to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. derpharmachemica.com The fragmentation pattern would be expected to show characteristic losses of small molecules such as CO, N₂, and fragments corresponding to the pyrazole and indanone moieties, further corroborating the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 170 | 45 | [M - CO]⁺ |

| 142 | 30 | [M - CO - N₂]⁺ |

| 131 | 60 | [Indanone]⁺ fragment |

| 67 | 80 | [Pyrazole]⁺ fragment |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

While spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray diffraction provides the most definitive proof of its three-dimensional structure in the solid state. researchgate.netmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis would yield precise information about bond lengths, bond angles, and torsional angles within the molecule. It would unambiguously confirm the connectivity of the atoms and the relative orientation of the pyrazole and indanone ring systems. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture. The crystallographic data would be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record of the compound's structure.

Computational and Theoretical Investigations of 5 Pyrazol 1 Yl Indan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5-Pyrazol-1-yl-indan-1-one, these methods offer insights into its stability, electronic distribution, and reactive sites.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (based on related compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (Indanone) | Stretching | 1690 - 1720 |

| C=N (Pyrazole) | Stretching | 1580 - 1620 |

| N-N (Pyrazole) | Stretching | 1100 - 1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: These values are estimations based on computational studies of similar molecular scaffolds and may vary for the specific compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the phenyl part of the indanone system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack. dntb.gov.uaresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. iiste.org Computational studies on similar pyrazole derivatives have shown energy gaps in the range of 4-5 eV, suggesting that this compound is a relatively stable molecule. nih.goviiste.org

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Related Pyrazole and Indanone Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative iiste.org | -6.01 | 0.43 | 6.44 |

| Indanone Derivative researchgate.net | -6.50 | -1.50 | 5.00 |

Note: These values are illustrative and sourced from studies on related but different molecules. The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show the most negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring. dntb.gov.uaacs.org These areas are the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic and pyrazole rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. dntb.gov.ua

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions of a molecule, which are responsible for its absorption of UV-visible light. TD-DFT calculations can predict the absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). scispace.com

For this compound, TD-DFT calculations would likely predict strong π → π* transitions in the UV region, arising from electron excitations within the conjugated system of the pyrazole and indanone rings. Weaker n → π* transitions, originating from the lone pair electrons of the oxygen and nitrogen atoms, might also be observed at longer wavelengths. nih.govdntb.gov.ua

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulation are powerful tools to predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. These techniques are crucial in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various enzymes where indanone or pyrazole derivatives have shown activity, such as cyclooxygenase (COX) or monoamine oxidase (MAO). dntb.gov.uanih.gov

The results of such a simulation would likely show the pyrazole moiety forming hydrogen bonds with amino acid residues in the active site, while the indanone part could engage in hydrophobic or π-π stacking interactions. cncb.ac.cnacs.org The binding affinity, often expressed as a docking score or binding energy, would provide an estimate of how strongly the compound binds to the target. nih.gov

Table 3: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The insights gained from docking studies can elucidate the structural basis of inhibitory activity and guide the design of new drug candidates. researchgate.net

Molecular docking studies on pyrazole derivatives have revealed key binding modes and interaction profiles with various biological receptors. For instance, derivatives of pyrazole have been docked against enzymes like cyclooxygenase (COX), which are implicated in inflammation. researchgate.net Studies on related pyrazolyl-thiazolinone derivatives have shown that these molecules can fit into the active sites of enzymes such as EGFR Kinase, forming crucial hydrogen bonds and hydrophobic interactions. ijsdr.org

In a study involving pyrazol-4-yl-dihydro-1H-inden-1-one derivatives, which are structurally related to this compound, molecular docking was performed with the 6KZV-A enzyme. chemmethod.com The analysis revealed that specific substitutions on the pyrazole and indanone rings led to desired bonding interactions within the enzyme's active site. chemmethod.com Although specific data for this compound is not detailed, the general findings for this class of compounds suggest that the pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the fused ring system can engage in hydrophobic and π-π stacking interactions with amino acid residues of the target protein. iucr.org The stability of such docked poses is often evaluated by the nature and number of hydrogen bonding interactions. nih.gov

| Compound Class | Target Enzyme | Key Interactions Observed | Reference |

| Pyrazol-4-yl-dihydro-1H-inden-1-one derivatives | 6KZV-A | Bonding interactions with the active site | chemmethod.com |

| Pyrazolyl-thiazolinone derivatives | EGFR Kinase | Good binding energy and docking score | ijsdr.org |

| 4,5-dihydro-1H- pyrazole-1-yl acetate (B1210297) derivatives | Cyclooxygenase-2 (COX-2) | Interactions with the COX-2 active site | researchgate.net |

The prediction of ligand-binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a primary output of molecular docking simulations. nih.gov These values provide a quantitative estimate of the strength of the interaction between the ligand and the receptor. For a series of pyrazole derivatives, docking scores are often used to rank compounds and prioritize them for synthesis and biological evaluation. ijsdr.org

| Compound Derivative | Target | Predicted Binding Affinity (Example) | Reference |

| Pyrazolyl-thiazole derivative | Penicillin binding protein 4 (PBP4) E. coli | -5.2 kcal/mol | nih.gov |

| Pyrazolyl-thiazole derivative | Penicillin binding protein 4 (PBP4) S. aureus | -5.6 kcal/mol | nih.gov |

| 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan derivative | 4URO receptor | -8.0 kcal/mol (for compound 4c) | vietnamjournal.ru |

Pharmacophore Modeling for Receptor-Based Drug Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. dergipark.org.tr These models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. frontiersin.orgf1000research.com

For heterocyclic compounds like pyrazoles, pharmacophore models have been successfully used to identify new inhibitors for targets such as Heat shock protein 90 (Hsp90). nih.gov A typical pharmacophore model for a pyrazole-based inhibitor might include features like a hydrogen bond acceptor corresponding to the pyrazole nitrogen, a hydrophobic region for the fused ring system, and potentially other features depending on the specific target. nih.gov The development of a pharmacophore model for this compound would involve identifying these key features and their spatial relationships, which can then be used to screen large compound databases for new molecules with similar properties and potential activity. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of compounds with known activities and then using statistical methods to build a predictive model. nih.govijper.org

QSAR studies have been performed on various pyrazolone (B3327878) and pyrazoline derivatives to understand the structural requirements for their anti-inflammatory and antiproliferative activities. ijsdr.orgijper.orgvlifesciences.com For instance, a 2D and 3D QSAR study on pyrazolyl-thiazolinone derivatives as antitumor agents identified key descriptors that correlate with their activity. ijsdr.org Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. A QSAR model for a series of compounds including this compound would help in understanding how modifications to the pyrazole or indanone rings affect its biological activity. The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijsdr.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iu.edu.saiu.edu.sa For a molecule like this compound, understanding its preferred conformation is crucial as it dictates how it will interact with a biological target. Computational methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformers. iu.edu.sa

In Vitro Biological Evaluation and Mechanistic Insights of 5 Pyrazol 1 Yl Indan 1 One Derivatives

Anticancer Activity Investigations

The anticancer potential of pyrazole (B372694) derivatives is often evaluated through a multifaceted approach, beginning with broad cytotoxicity screenings against various cancer cell lines, followed by more focused studies to elucidate their specific molecular targets and mechanisms of action.

The initial assessment of anticancer activity for newly synthesized compounds typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. This provides a broad overview of their potency and selectivity.

Derivatives of pyrazole have demonstrated significant cytotoxic effects across a range of human carcinoma cells. For instance, novel pyrazole-indole hybrids have been screened for their in vitro activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cells using the MTT assay. acs.org The results indicated that these compounds exhibited good-to-excellent antitumor activity, with some showing significantly more potent effects than the reference drug doxorubicin (B1662922). acs.org

Specifically, in HCT-116 cells, several pyrazole-indole hybrids displayed IC50 values ranging from 17.4 ± 3.2 to 38.9 ± 4.1 μM. acs.org Against the MCF-7 cell line, all synthesized pyrazole-indole hybrids showed excellent anticancer activities with IC50 values ranging from 10.6 ± 2.3 to 63.7 ± 5.5 μM, which were superior to doxorubicin (IC50 = 64.8 ± 4.1 μM). acs.org Furthermore, certain pyrazole-indole hybrids, such as 7a and 7b, exhibited remarkable activity against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, compared to doxorubicin's IC50 of 24.7 ± 3.2 μM. acs.org

Similarly, a series of 5-pyrazoline substituted 4-thiazolidinones were evaluated for their anticancer activity against a panel of approximately sixty tumor cell lines. nih.gov Two derivatives, 4d and 4f, were particularly active, showing growth inhibition (GI50) against a majority of the tested human tumor cells with average GI50 values of 7.02 μM and 4.38 μM, respectively. nih.gov These compounds demonstrated a particular sensitivity profile towards leukemia cell lines. nih.gov

The cytotoxic potential of pyrazole derivatives is not limited to these examples. Other studies have reported on pyrazole derivatives showing potent activity against various cancer cell lines, including those of the breast (MCF-7), liver (HepG-2), and colon (HCT-116). clockss.orgnih.gov For example, some novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed good cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cell lines, with one compound exhibiting IC50 values of 1.6 μM, 3.3 μM, and 1.1 μM, respectively. nih.gov

Table 1: Cytotoxicity of Selected Pyrazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 (μM) | Reference |

| Pyrazole-Indole Hybrid 5a | HCT-116 | 17.4 ± 3.2 | acs.org |

| Pyrazole-Indole Hybrid 7a | HepG2 | 6.1 ± 1.9 | acs.org |

| Pyrazole-Indole Hybrid 7b | HepG2 | 7.9 ± 1.9 | acs.org |

| Pyrazole-Indole Hybrids (general) | MCF-7 | 10.6 - 63.7 | acs.org |

| 5-Pyrazoline-4-thiazolidinone 4d | Leukemia Subpanel | 2.12 - 4.58 | nih.gov |

| 5-Pyrazoline-4-thiazolidinone 4f | Leukemia Subpanel | 1.64 - 3.20 | nih.gov |

| Pyrazole Carboxylic Acid Derivative 4j | Huh7 (Liver) | 1.6 | nih.gov |

| Pyrazole Carboxylic Acid Derivative 4j | MCF7 (Breast) | 3.3 | nih.gov |

| Pyrazole Carboxylic Acid Derivative 4j | HCT116 (Colon) | 1.1 | nih.gov |

To understand the molecular basis of their anticancer activity, promising pyrazole derivatives are often subjected to enzyme inhibition assays targeting key proteins involved in cancer cell proliferation and survival.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their abnormal activity is a common feature of many cancers. nih.gov This makes them attractive targets for anticancer drug development. nih.gov Indenopyrazoles, which share a structural relationship with 5-Pyrazol-1-yl-indan-1-one, have been identified as potent CDK inhibitors. researchgate.net These compounds have shown inhibitory activity against CDK1, CDK2, and CDK4. researchgate.net

Kinetic studies have confirmed that indenopyrazoles act as competitive inhibitors of ATP, binding to the ATP pocket of the kinase. researchgate.net A series of semicarbazide-based indenopyrazoles demonstrated high potency against CDK2 and CDK4 while maintaining selectivity against other serine/threonine kinases. researchgate.net

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been identified as potent inhibitors of CDKs 1, 2, and 9. nih.gov Molecular docking studies have shown that these compounds can effectively embed in the active pocket of the CDK2 enzyme through various interactions. acs.org Specifically, two potent pyrazole-indole hybrids, 7a and 7b, were found to inhibit the CDK2 enzyme, which likely contributes to their anticancer effects. acs.org A novel series of pyrazolo[1,5-a]pyrimidines also revealed potent CDK2 inhibitory activity, with some analogues showing IC50 values in the nanomolar range, comparable to the known CDK inhibitor dinaciclib. researchgate.net

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, as its overexpression and aberrant activation are linked to the proliferation of many types of cancer cells. acs.orggoogle.com Pyrazole derivatives have been investigated for their ability to modulate EGFR kinase activity. nih.govmdpi.com

For instance, novel adamantanyl-based thiadiazolyl pyrazoles were synthesized and found to target EGFR in triple-negative breast cancer cells. nih.gov One lead compound from this series was predicted to target the EGFR protein, a finding that was confirmed by surface plasmon resonance. nih.gov It has been reported that pyrazole derivatives can inhibit EGFR kinase activity in breast cancer cells at nanomolar concentrations. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been designed and evaluated as EGFR/HER2 dual kinase inhibitors. researchgate.net Several compounds in this class showed potent inhibitory activities against both wild-type EGFR and a mutant form (EGFRT790M). researchgate.net Molecular docking studies suggest that these compounds bind firmly to the ATP binding pocket of EGFR, leading to its inhibition. researchgate.netnih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, playing a critical role in tumor growth, metastasis, and therapy resistance. accscience.com Targeting the PI3K pathway is therefore a promising strategy for cancer treatment. accscience.com

Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of PI3Kδ, a member of the class I PI3K family. nih.gov A library of these compounds showed IC50 values in the low nanomolar range with high selectivity for the PI3Kδ isoform. nih.gov The design of these inhibitors was based on extending the structure of known PI3K inhibitors into an unoccupied affinity pocket to improve potency. nottingham.ac.uk Additionally, rational drug design approaches have been used to create novel PI3K-α inhibitors based on a pyrazolo[1,5-a]pyrimidin-3-yl]-1,3-dihydro-2H-indol-2-one scaffold. accscience.com

The Hippo signaling pathway and its downstream effectors, YAP and TEAD, are crucial for regulating organ size and have been implicated in cancer development. mdpi.com The YAP/TEAD complex has emerged as a desirable target for the development of anticancer drugs. nih.gov

Recent studies have explored the potential of pyrazolone (B3327878) derivatives to inhibit the YAP/TEAD signaling pathway. nih.govresearchgate.net Molecular docking studies have shown that certain pyrazolone derivatives can bind to the YAP/TEAD target protein with high affinity. nih.govresearchgate.net For example, one pyrazolone chalcone (B49325) derivative exhibited a strong binding energy towards the YAP/TEAD protein, suggesting its potential to inhibit this pathway. nih.gov This inhibitory action was correlated with its prospective anticancer effects against various cancer cell lines, including HepG-2, MCF-7, and HCT-116. nih.gov The interaction is thought to involve hydrogen bonding and π-π stacking with key residues in the protein's binding pocket. rsc.org

Enzyme Inhibition Studies of Key Oncogenic Targets

Anti-inflammatory Activity Assessments

Derivatives of the pyrazole class are widely recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. jst.go.jpmdpi.com The investigation into these mechanisms provides a foundation for understanding the potential of this compound derivatives as anti-inflammatory agents.

Cyclooxygenase (COX) Isoenzyme (COX-1 and COX-2) Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. jst.go.jp There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. researchgate.nettandfonline.com

Studies on various 1,5-diarylpyrazole derivatives have demonstrated their potential as COX inhibitors. For instance, a series of these compounds showed weak inhibition against the COX-1 isoenzyme but moderate inhibitory activity against the COX-2 isoenzyme. tandfonline.com Specifically, 4-nitrophenyl analogs exhibited high COX-2 potency and selectivity. tandfonline.com The 4-nitrophenyl-methanesulphonylphenyl derivative, in particular, was identified as the most potent and selective COX-2 inhibitor in its series. tandfonline.com Another study on polysubstituted pyrazoles found that certain bipyrazole and pyranopyrazole derivatives displayed significant COX-2 selectivity, with values close to that of the known selective inhibitor, celecoxib. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Select Diarylpyrazole Derivatives

| Compound ID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 10d-f (4-nitrophenyl analogs) | N/A | 0.33–3.41 | 8.89–10.67 |

| 10e (4-nitrophenyl-methanesulphonylphenyl) | 3.52 | 0.33 | 10.67 |

| Bipyrazole 10 | >100 | 12.77 | 7.83 |

| Pyranopyrazole 27 | >100 | 13.96 | 7.16 |

| Celecoxib (Reference) | 9.35 | 1.08 | 8.68 |

Data sourced from multiple studies on pyrazole derivatives. tandfonline.comnih.gov

These findings underscore that the pyrazole scaffold, central to this compound, is a key feature for selective COX-2 inhibition. The nature and position of substituents on the pyrazole ring play a crucial role in determining both the potency and selectivity of the inhibitory activity. researchgate.net

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.govdb-thueringen.de Inhibition of this pathway, particularly the 5-lipoxygenase (5-LOX) enzyme, presents an alternative strategy for controlling inflammation. nih.gov

Research on novel pyrazole and pyrazoline derivatives has shown their capacity to inhibit the 5-LOX pathway. nih.govnih.gov One study found that while both pyrazole and pyrazoline derivatives could inhibit lipid peroxidation, a specific pyrazoline compound emerged as the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. nih.gov This suggests that the structural characteristics of pyrazole-containing compounds can be tailored to effectively modulate the LOX pathway. nih.govdb-thueringen.de

Phospholipase A2 (PLA2) Enzyme Inhibition

Phospholipase A2 (PLA2) enzymes are situated upstream of both the COX and LOX pathways, catalyzing the release of arachidonic acid from membrane phospholipids. jetir.orgnih.gov Inhibiting PLA2 can thus provide a broader anti-inflammatory effect by limiting the substrate available for prostaglandin (B15479496) and leukotriene synthesis. jetir.org

Several studies have identified pyrazole-based molecules as effective inhibitors of human secretory phospholipase A2 (sPLA2). jetir.orgnih.gov In one study, a trisubstituted pyrazole derivative was identified as a potent PLA2 inhibitor with IC50 values of 23 µM for HSF-PLA2 and 29 µM for NN-PLA2. jetir.org Another investigation into novel 2-pyrazoline (B94618) analogues revealed several compounds with significant PLA2 inhibition, with the most active compounds displaying IC50 values between 10.2 and 11.9 µM. nih.govresearchgate.net Docking studies from this research indicated that the compounds bind to a highly conserved calcium-binding pocket on the enzyme. nih.gov

Table 2: In Vitro Phospholipase A2 (PLA2) Inhibition by Select Pyrazoline Derivatives

| Compound ID | Description | PLA2 IC50 (µM) |

|---|---|---|

| 5c | 5-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 11.1 |

| 5e | 3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 10.2 |

| 5h | 5-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 11.9 |

Data sourced from a study on 2-pyrazoline analogues. nih.gov

Cytokine Production (e.g., TNF-α) Regulation

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key signaling molecules that orchestrate the inflammatory response. alliedacademies.org The inhibition of their production is a major focus in the development of anti-inflammatory therapies. alliedacademies.org

Research on 3,5-disubstituted-4,5-dihydro-1H-pyrazoles has demonstrated their ability to suppress the serum levels of TNF-α and IL-1β in in vivo models of arthritis. alliedacademies.org One particular compound showed a 48% suppression of TNF-α and a 45% suppression of IL-1β, highlighting the potential of the pyrazole scaffold to modulate these critical inflammatory mediators. alliedacademies.org This activity is often linked to the inhibition of signaling pathways that regulate cytokine gene expression. mdpi.com

NF-κB Signaling Cascade Suppression

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. srce.hrnih.gov The inhibition of the NF-κB signaling pathway is therefore a key target for anti-inflammatory drug discovery. academicstrive.commdpi.com

Several studies have reported the potent NF-κB inhibitory activity of pyrazole derivatives. srce.hrnih.gov A study on pyrazole-conjugated imidazo[1,2-a]pyrazine (B1224502) derivatives identified compounds with a diverse range of inhibitory activity against NF-κB, with IC50 values ranging from 1 to 94 µmol L⁻¹. srce.hr The most potent derivative exhibited an IC50 of 1.02 µmol L⁻¹. srce.hr Similarly, a screening of pyrazolo[1,5-a]quinazoline compounds identified several derivatives that inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells with IC50 values below 50 µM. nih.govmdpi.com These findings indicate that compounds based on the pyrazole framework can effectively suppress this key inflammatory signaling cascade.

Antimicrobial Activity Spectrum

In addition to their anti-inflammatory effects, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. sapub.orgorientjchem.orgnih.gov The pyrazole nucleus is a versatile scaffold for the development of new antimicrobial agents. sapub.orgresearchgate.net

Studies have shown that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.goveurjchem.comscispace.com For example, a series of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives were synthesized and showed significant to moderate antimicrobial activity. eurjchem.com Another study on novel pyrazole derivatives found that compounds containing pyrazole and thiazole (B1198619) fragments exhibited enhanced antimicrobial power. orientjchem.org The evaluation of 2-pyrazoline analogues also revealed compounds with excellent activity against various bacterial and fungal strains. nih.gov

Table 3: Antimicrobial Activity of Select Pyrazole and Pyrazoline Derivatives

| Compound Class | Target Organisms | Activity Level |

|---|---|---|

| 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives | Bacteria and Fungi | Significant to Moderate |

| 2-Pyrazoline analogues (5b, 5e, 5f) | Various Bacterial and Fungal Strains | Excellent |

| Pyrazolo-pyridone derivatives | Bacteria and Fungi | Positive Antimicrobial Character |

| Pyrazolo-chromene derivatives | Bacteria and Fungi | Powerful Antimicrobial and Antifungal |

Data compiled from multiple studies on pyrazole derivatives. nih.govorientjchem.orgeurjchem.com

The antimicrobial efficacy of these compounds is often attributed to their specific structural features, with different substitutions on the pyrazole ring leading to varied activity against different microbial species. researchgate.netscispace.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of pyrazole have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Studies have evaluated these compounds against both Gram-positive and Gram-negative strains, often revealing promising results compared to standard antibiotics.

A series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were tested for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). tandfonline.com Among the synthesized compounds, certain derivatives with specific substitutions displayed encouraging activity profiles against the tested strains when compared to the reference drug, ciprofloxacin. tandfonline.com For instance, compounds featuring chloro substitutions on the phenyl ring have shown potent activity. scispace.com

Similarly, another study on 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives found them to be more effective against Gram-negative bacteria than Gram-positive bacteria. researchgate.net The investigation of coumarin-clubbed pyrazolyl-pyrazoline derivatives also showed a range of poor to good antibacterial activity against both types of bacteria. amazonaws.com The antimicrobial potential of pyrazoline derivatives has been consistently reported, with some compounds showing significant activity against multi-drug resistant strains like MRSA. scispace.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity Level | Reference |

|---|---|---|---|---|

| 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | S. aureus, B. subtilis | E. coli, P. aeruginosa | Encouraging activity for specific derivatives (4d, 4h, 4i) | tandfonline.com |

| 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone | S. aureus, S. pyogenes | E. coli, P. aeruginosa | More effective against Gram-negative strains | researchgate.net |

| Coumarin (B35378) clubbed pyrazolyl-pyrazoline derivatives | Gram-positive bacteria | Gram-negative bacteria | Poor to good | amazonaws.com |

| 5-Pyrazolone containing 1,3,4-oxadiazole (B1194373) sulfonyl Phosphonates | S. aureus, B. cerus | E. coli, P. aeruginosa | Screened for activity | sapub.org |

Antifungal Properties and Mechanisms

The antifungal potential of pyrazole and pyrazolone derivatives is well-documented, with various studies demonstrating their efficacy against common fungal pathogens. Research has shown that these compounds can exhibit good to moderate antifungal activity, often evaluated using the disc diffusion technique. researchgate.net

In one study, a series of 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and tested against Aspergillus niger, Candida albicans, and Curvularia. researchgate.net The results indicated that all compounds possessed a degree of antifungal activity when compared to the standard drug, fluconazole. researchgate.net Another investigation involving pyrazoline derivatives linked with an imidazole (B134444) moiety found that compounds with a 4-chlorophenyl ring at the C-5 position showed maximum activity against the tested fungal strains. ijrar.org The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring at the 5-position of the pyrazole ring appears to enhance antifungal activity. ijrar.org

Further studies on pyrazole derivatives have confirmed their activity against A. niger and C. albicans. mdpi.com Some synthesized pyrazoline derivatives have also shown respectable antifungal actions against these common fungi. scispace.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Series | Fungal Strain(s) | Activity Level | Reference |

|---|---|---|---|

| 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide | A. niger, C. albicans, Curvularia | Good to moderate | researchgate.net |

| Pyrazoline derivatives with imidazole moiety | C. albicans | Maximum activity with 2-chlorophenyl substitution | ijrar.org |

| 5-Pyrazolone containing 1,3,4-oxadiazole sulfonyl Phosphonates | A. niger, C. albicans | Screened for activity | sapub.org |

| Various Pyrazole derivatives | A. niger, C. albicans | Good activity reported | mdpi.com |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antitubercular activity. amazonaws.com

Several studies have focused on synthesizing and evaluating pyrazole derivatives against Mycobacterium tuberculosis H37Rv. In one such investigation, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were tested in vitro. eurjchem.comresearchgate.net Two compounds from this series, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, were identified as highly active agents, with minimum inhibitory concentrations (MIC) of 1.66 µg/mL and 1.64 µg/mL, respectively. eurjchem.comresearchgate.net

Another study on novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives also reported pronounced antitubercular activity, with some compounds showing efficacy comparable to the reference drug isoniazid. researchgate.net Similarly, novel 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones were evaluated against both M. tuberculosis H37Rv and an isoniazid-resistant strain, showing promising results. nih.gov Specifically, compound 8 demonstrated an 89% reduction in relative light units (RLU) against M. tuberculosis, while compound 11 showed an 85% reduction against the INH-resistant strain. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | eurjchem.comresearchgate.net |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | 1.64 | eurjchem.comresearchgate.net |

| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | 0.39 | researchgate.net |

Antiviral Activity Investigations

The broad biological profile of pyrazole derivatives extends to antiviral activity, with various scaffolds showing potential against a range of viruses. mdpi.com Research into 5-pyrazoline substituted 4-thiazolidinones has identified compounds with promising anti-HIV activity. nih.gov This class of compounds has also shown activity against other viruses, including Hepatitis C virus and Tobacco Mosaic Virus (TMV). nih.gov

Specifically, pyrazole acyl thiourea (B124793) analogs have been investigated for their ability to inhibit TMV. mdpi.com In other research, pyrazolo[1,5-a]pyridine (B1195680) hybrids were developed and tested for their antiviral properties against the herpes virus, with one compound identified as a particularly potent agent. mdpi.com The structural versatility of the pyrazole nucleus makes it a valuable scaffold in the search for new antiviral drugs. mdpi.com

Antidiabetic Activity Research

Pyrazole derivatives have gained significant attention as potential treatments for type 2 diabetes mellitus due to their ability to inhibit key enzymes involved in glucose metabolism. researchgate.net

Alpha-Amylase Enzyme Inhibition

Alpha-amylase is a critical enzyme in carbohydrate digestion, and its inhibition is a key strategy for managing post-prandial hyperglycemia in diabetic patients. nih.gov Dihydropyrazole derivatives have been identified as potent α-amylase inhibitors. acs.org

A study on a series of dihydropyrazole derivatives reported that all tested compounds showed good to excellent α-amylase inhibitory activity, with IC₅₀ values ranging from 0.5509 to 810.73 µM. acs.org Five of these compounds demonstrated better activity than the standard drug, acarbose (B1664774) (IC₅₀ = 73.12 µM). acs.org Another investigation into indeno[1,2-c]pyrazol-4(1H)-ones found that compound 4i exhibited good inhibitory activity against α-amylase with an IC₅₀ value of 11.90 µg/mL, which was superior to acarbose (IC₅₀ = 22.87 µg/mL). nih.gov Furthermore, a series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives also showed potent inhibition, with IC₅₀ values ranging from 85.03 µM to 237.78 µM. rjptonline.org

Table 4: α-Amylase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Series / Name | IC₅₀ Value | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|

| Dihydropyrazole derivatives | 0.5509 - 810.73 µM | Several compounds more potent | acs.org |

| Indeno[1,2-c]pyrazol-4(1H)-one (4i) | 11.90 µg/mL | More potent (Acarbose IC₅₀ = 22.87 µg/mL) | nih.gov |

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one (6j) | Not specified, but potent | Potent activity reported | rjptonline.org |

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one (6m) | Not specified, but potent | Potent activity reported | rjptonline.org |

| Pyrazole derivative (Compound B) | Inhibitory potency of 42.5% | Showed highest potency in its series | ajchem-a.com |

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of oral antidiabetic drugs. Pyrazole derivatives have shown significant potential as DPP-4 inhibitors due to their structural features that allow for effective interaction with the enzyme's active site. chemmethod.comchemmethod.com

Research on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives led to the identification of a potent and selective DPP-4 inhibitor, compound b2 , with an IC₅₀ of 80 nM. nih.gov Further optimization resulted in compound d1 , which had nearly double the inhibitory activity (IC₅₀: 49 nM) and over 1000-fold selectivity against related enzymes like DPP-8 and DPP-9. nih.gov

Computational studies on ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives also predicted strong potential as DPP-IV inhibitors. chemmethod.com Docking scores for these derivatives ranged from -8.5 to -9.6 kcal/mol, comparing favorably to the approved drug Anagliptin (-7.6 kcal/mol), suggesting a high potential to inhibit DPP-4 activity. chemmethod.com The application of a one-pot Mannich reaction to functionalize 1-phenyl-1H-pyrazole derivatives has been explored as a strategy to create inhibitors with a β-amino acid side chain, which is crucial for enhancing affinity towards the DPP-4 enzyme. researchgate.net

Table 5: DPP-4 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Series / Name | IC₅₀ Value | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one (b2) | 80 nM | Potent and selective inhibitor | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one (d1) | 49 nM | ~2-fold increase in activity over b2; >1000-fold selectivity | nih.gov |

| ((Substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives | N/A (Docking Score: -8.5 to -9.6 kcal/mol) | Better docking scores than Anagliptin | chemmethod.com |

| 1,2,3-triazole-5-carboximidamide derivative (Compound 2) | 6.57 µM | Strongest inhibitor in its series | nih.gov |

Antioxidant Capacity Evaluation (e.g., Free Radical Scavenging Assays)

The antioxidant potential of pyrazole derivatives, including those with an indanone moiety, has been a subject of significant scientific inquiry. These compounds are evaluated for their ability to neutralize harmful free radicals, which are implicated in a variety of disease pathologies. Standard in vitro assays are employed to quantify this antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com

Research into pyrazole derivatives has demonstrated their potential as effective antioxidant agents. mdpi.combohrium.comnih.gov For instance, a study on coumarin derivatives incorporating pyrazole and indenone rings revealed that certain compounds exhibited notable DPPH radical scavenging activity. researchgate.net Specifically, compounds 5e and 5g in that study showed promising half-maximal inhibitory concentrations (IC50) in the range of 54.14–56.19 μg/mL for DPPH scavenging. researchgate.net Similarly, other studies on different series of pyrazole and pyrazoline derivatives have identified compounds with significant free radical scavenging capabilities. nih.govjuniperpublishers.comsemanticscholar.org For example, one study found that a pyrazoline derivative, compound 5, had the highest free radical scavenging capacity in the DPPH assay among the tested series. nih.gov Another study on thienyl-pyrazoles identified compounds 5g and 5h as having excellent DPPH radical scavenging activities with IC50 values of 0.245 ± 0.01 and 0.284 ± 0.02 μM, respectively. semanticscholar.org

The mechanism behind the antioxidant activity of these compounds often involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The structural features of the pyrazole and associated rings play a crucial role in this activity.

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Coumarin-pyrazole-indenone 5e | DPPH Scavenging | 56.19 μg/mL | researchgate.net |

| Coumarin-pyrazole-indenone 5g | DPPH Scavenging | 54.14 μg/mL | researchgate.net |

| Pyrazoline derivative 5 | DPPH Scavenging | Most effective in series | nih.gov |

| Thienyl-pyrazole 5g | DPPH Scavenging | 0.245 ± 0.01 μM | semanticscholar.org |

| Thienyl-pyrazole 5h | DPPH Scavenging | 0.284 ± 0.02 μM | semanticscholar.org |

| Pyrimidine derivative 26 | DPPH Scavenging | 42.9 ± 0.31 μM | juniperpublishers.com |

| Pyrazole derivative 11f | DPPH Scavenging | 3.15 μg/ml | nih.gov |

Receptor Modulation Studies (e.g., Cannabinoid Receptors)

The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), has been identified as a significant target for therapeutic intervention in a range of disorders. google.commdpi.com The CB1 receptor is a G protein-coupled receptor expressed prominently in the central nervous system and peripheral tissues. google.com Pyrazole derivatives have been extensively investigated as modulators of cannabinoid receptors. elsevierpure.comnih.gov

Specifically, certain 1,5-diarylpyrazole derivatives have been identified as potent and selective antagonists or inverse agonists of the CB1 receptor. elsevierpure.com For example, rimonabant, a well-known CB1 receptor antagonist, features a pyrazole core structure. nih.gov Research has shown that modifications to the pyrazole scaffold can significantly influence binding affinity and selectivity for cannabinoid receptors. For instance, in a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, the substituents at various positions on the pyrazole and phenyl rings were found to be critical for CB1 receptor affinity and selectivity. elsevierpure.com One derivative, compound 30, was found to be a potent hCB1 ligand with a Ki of 5.6 nM and acted as an inverse agonist. elsevierpure.com

Positive allosteric modulators (PAMs) of the CB1 receptor represent another avenue of research, offering the potential to enhance the therapeutic effects of endogenous cannabinoids without the side effects associated with direct agonists. mdpi.comnih.gov While specific studies on this compound derivatives as cannabinoid receptor modulators are not extensively detailed in the provided results, the broader class of pyrazole-containing compounds has a well-established history of interaction with these receptors.

Table 2: Cannabinoid Receptor Affinity of Selected Pyrazole Derivatives

| Compound | Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| Pyrazole carboxamide 26 | hCB1 | - | Selective Ligand (Ki (CB2)/Ki (CB1) = 140.7) | elsevierpure.com |

| Pyrazole carboxamide 30 | hCB1 | 5.6 nM | Inverse Agonist | elsevierpure.com |

| Pyrazole carboxamide 31 | hCB1 | Potent | Inverse Agonist | nih.gov |

| Pyrazole carboxamide 37 | hCB1 | Potent | Inverse Agonist | nih.gov |

Structure-Activity Relationship (SAR) Derivations for Biological Responses

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the indanone and pyrazole rings. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. encyclopedia.pubresearchgate.net

The indanone moiety is a recognized pharmacophore present in numerous biologically active compounds. bohrium.comnih.govchinesechemsoc.org The substitution pattern on the indanone ring system can significantly modulate the biological activity of the parent molecule.

In the context of pyrazolyl-indanone hybrids, studies have shown that substituents on the indanone ring play a critical role in their biological effects. For example, in a series of aryl pyrazole-indanone hybrids synthesized via Knoevenagel condensation, the presence of electron-withdrawing groups like chloro and bromo on the indanone moiety was found to enhance anticancer activity. researchgate.net Another study involving 2-[1-(1,3-diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives found that specific substitutions on the indanone ring led to potent antibacterial agents. asianpubs.org The regiochemistry of substitution on the indanone ring is also a key determinant of bioactivity, with different substitution positions leading to varied pharmacological profiles. chinesechemsoc.org

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its modification offers a powerful tool to fine-tune the biological properties of a molecule. encyclopedia.pubresearchgate.netnih.gov The nature and position of substituents on the pyrazole ring can have a profound effect on biological potency. acs.org

For instance, in the development of COX-2 inhibitors based on a 1,5-diarylpyrazole scaffold, it was found that a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent at the 1-position of the pyrazole ring was critical for good activity. acs.org Modifications at the 3-position of the pyrazole ring were generally well-tolerated, with trifluoromethyl and difluoromethyl groups providing superior potency. acs.org Substituents on the 5-aryl group also had a significant impact, with electron-donating groups tending to increase potency. acs.org In another example, for pyrazoline derivatives, the presence of a 2-hydroxybenzoyl group led to the most effective compound for preventing lipid peroxidation. nih.gov These examples highlight the critical role of pyrazole ring substitutions in defining the biological activity of this class of compounds.

Future Directions and Perspectives in 5 Pyrazol 1 Yl Indan 1 One Research

Development of Novel and Efficient Synthetic Routes

The future synthesis of 5-Pyrazol-1-yl-indan-1-one and its analogs will likely focus on improving efficiency, yield, and environmental sustainability. Current synthetic strategies for related pyrazole (B372694) and pyrazolone (B3327878) derivatives often involve multi-step sequences, such as the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govscispace.com

Future research could adapt and refine these methods. For instance, Knoevenagel condensation of a substituted indanone with a pyrazole-4-carbaldehyde derivative is a plausible route. nih.gov A key area for development will be the implementation of modern synthetic techniques. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for pyrazole derivatives. arabjchem.org Similarly, one-pot, multi-component reactions offer a streamlined approach to building molecular complexity from simple precursors, reducing waste and simplifying purification. scispace.com The exploration of green chemistry principles, such as using water as a solvent or employing recyclable catalysts, will be crucial for developing environmentally benign synthetic pathways. scispace.com

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Condensation of an active methylene (B1212753) compound (e.g., a pyrazolone) with an aldehyde or ketone (e.g., a formyl-indanone). | Well-established, versatile for creating C=C bonds. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to rapid reaction rates. | Reduced reaction times, increased yields, cleaner reactions. | arabjchem.org |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | High atom economy, operational simplicity, rapid library generation. | scispace.com |

| Cyclocondensation | Reaction of a bifunctional compound (e.g., hydrazine) with another (e.g., a diketone derived from indanone) to form a heterocyclic ring. | Fundamental method for pyrazole ring formation. | mdpi.com |

Advanced Computational Design for Enhanced Target Specificity

Computational chemistry and in-silico modeling are indispensable tools for modern drug discovery, enabling the rational design of molecules with high potency and selectivity while minimizing off-target effects. ijpbs.com For this compound, these techniques can guide the structural modifications needed to optimize its interaction with specific biological targets.

Molecular docking studies can predict the binding orientation and affinity of this compound analogs within the active site of a target protein, such as an enzyme or receptor. arabjchem.orgnih.gov This allows researchers to prioritize compounds with the most favorable binding modes for synthesis. Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build mathematical models that correlate structural features with biological activity, further refining the design process.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical for identifying candidates with good drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures. ekb.eg These computational approaches, when used in concert, can accelerate the development of this compound derivatives with enhanced target specificity and improved pharmacokinetic profiles. researchgate.net

Table 2: Computational Tools in Drug Design for Pyrazole Derivatives

| Tool/Technique | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding interactions. | Elucidate binding modes, estimate affinity, guide lead optimization. | arabjchem.orgnih.gov |

| PASS Prediction | Predicts the biological activity spectrum of a compound. | Identify potential therapeutic targets and side effects. | ijpbs.com |

| ADMET Prediction | Assesses drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Filter out compounds with poor pharmacokinetic or toxicity profiles. | ekb.eg |

| QSAR | Correlates chemical structure with biological activity. | Develop predictive models to design more potent compounds. | ijpbs.com |

Identification and Validation of New Therapeutic Targets

The pyrazole nucleus is a privileged scaffold present in numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.govnih.gov This versatility stems from its ability to interact with a diverse range of biological targets. Consequently, a significant future direction for this compound research is the systematic screening and validation of its potential therapeutic targets.

Based on the activities of related pyrazole and pyrazoline compounds, potential targets include, but are not limited to:

Protein Kinases: Many pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.gov

Monoamine Oxidase (MAO): Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes relevant to depression and neurodegenerative diseases. nih.gov

Carbonic Anhydrases: Sulfonamide-bearing pyrazole compounds have shown inhibitory activity against carbonic anhydrases, with implications for treating glaucoma and certain cancers. tandfonline.com

Microbial Enzymes: Pyrazoles have been shown to inhibit enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR). arabjchem.orgekb.eg

Receptors in the CNS: Some pyrazoline derivatives act as modulators of cannabinoid (CB1) receptors, suggesting potential applications in neurological and metabolic disorders. nih.gov

Initial screening of this compound against panels of these and other enzymes and receptors will be essential to uncover its primary mechanism(s) of action and identify the most promising therapeutic areas for further development.

Table 3: Potential Biological Targets for Pyrazole-Based Compounds

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Protein Kinases, MAO, Carbonic Anhydrase, DHFR | Cancer, Neurological Disorders, Glaucoma, Infectious Disease | arabjchem.orgnih.govnih.govtandfonline.com |

| Receptors | Cannabinoid Receptors (CB1) | Obesity, Neurological Disorders | nih.gov |

| Signaling Proteins | TGF-β Signal Transduction | Cancer | nih.gov |

| Ion Channels | G protein-gated inwardly rectifying potassium (GIRK) channels | Pain, Epilepsy, Anxiety | nih.gov |

Exploration of Multi-Targeting Hybrid Scaffolds for Complex Diseases

The "one-drug, one-target" paradigm has proven insufficient for treating multifactorial diseases like cancer and Alzheimer's disease. nih.govresearchgate.net This has spurred the development of Multi-Target Directed Ligands (MTDLs), single molecules designed to modulate multiple biological targets simultaneously. bohrium.com The this compound scaffold is an excellent candidate for use in a molecular hybridization approach to create novel MTDLs.

Future research should focus on designing hybrid compounds that covalently link the this compound core to other known pharmacophores. For example:

In Alzheimer's disease, it could be hybridized with a fragment known to inhibit cholinesterase or prevent beta-amyloid aggregation. nih.govresearchgate.net

In cancer therapy, it could be joined with moieties known to inhibit other key oncogenic pathways, such as angiogenesis or histone deacetylases. mdpi.com

For infectious diseases, it could be combined with a scaffold that targets a different bacterial or viral protein, potentially overcoming drug resistance mechanisms.

This strategy aims to create synergistic therapeutic effects and a more robust clinical response. The design of such hybrids requires a deep understanding of the structure-activity relationships of each component to ensure that the final molecule retains the desired activity at all intended targets.

Q & A

Q. What are the optimal synthetic routes for 5-Pyrazol-1-yl-indan-1-one?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, focusing on functionalizing the pyrazole and indanone moieties. Key strategies include:

- Multi-component reactions : Utilize iodine-catalyzed systems for efficient pyrazole ring formation, as demonstrated in analogous pyrazole syntheses (e.g., 5-amino-4-(arylselanyl)-1H-pyrazoles) .

- Substitution reactions : React 1-methyl-4-nitro-1H-pyrazole with indanone derivatives under controlled conditions to introduce the pyrazole group .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Multi-component reaction | Molecular iodine, RT | 65–75 | |

| Substitution | Pyrrolidine, reflux | 50–60 |

Q. How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, nitro group signals in pyrazole derivatives appear as distinct deshielded peaks .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned data .

Q. Key Steps in Crystallographic Analysis

Data collection at high resolution (≤ 1.0 Å).

Structure solution via direct methods (SHELXS).

Refinement with SHELXL, incorporating anisotropic displacement parameters .

Q. What are common functional group transformations applicable to this compound?

Methodological Answer: Functional group transformations enable derivatization for biological or material studies:

- Reduction : Convert nitro groups to amines using hydrogenation (H/Pd-C) or catalytic transfer hydrogenation .

- Oxidation : Transform methyl groups to carboxylic acids under strong oxidizing conditions (e.g., KMnO) .

Q. Table 2: Reaction Pathways for Functionalization

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | H/Pd-C, ethanol | 5-Amino-indan-1-one derivative | |

| Oxidation | KMnO, acidic HO | Carboxylic acid derivative |

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or sample purity. Strategies include:

- Triangulation : Cross-validate data using multiple techniques (e.g., XRD, NMR, and mass spectrometry) .

- High-resolution XRD : Refine structures with SHELXL to detect minor conformers or disorder .

- Variable-temperature NMR : Identify temperature-dependent shifts caused by equilibrium states .

Case Study : A crystal structure resolved via SHELXL showed a single conformer, while NMR indicated dynamic exchange. Adjusting refinement parameters (e.g., TWIN commands in SHELX) reconciled the data .

Q. What strategies can be employed to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity) .

- Catalyst Screening : Evaluate iodine, Lewis acids, or organocatalysts for regioselective pyrazole formation .

- In-situ monitoring : Employ HPLC or IR spectroscopy to track intermediate stability .

Q. Table 3: Yield Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 12–18 hours | +15% |

| Catalyst loading | 5–10 mol% | +20% |

| Solvent | Ethanol/water (3:1) | +10% |

Q. How to design computational models to predict the reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing transition states) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with biological activity .

Example : DFT studies on nitro group reduction predicted a lower activation energy for Pd-C catalysts, aligning with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products